![molecular formula C15H10F4O3 B14770875 2-(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14770875.png)
2-(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid is a complex organic compound characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it a valuable building block in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents to couple aryl halides with aryl boronic acids .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-purity reagents, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amide Formation: Reaction with amines to form amides.
Decarboxylation: Removal of the CO2 group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and catalysts such as palladium for coupling reactions. Reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
Scientific Research Applications
2-(5-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid serves as a versatile building block in organic synthesis. Researchers use it to introduce the trifluoromethoxy group into various molecules, enhancing their chemical properties. This compound is also used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets. The presence of the fluorine and trifluoromethoxy groups enhances its lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2-(trifluoromethoxy)acetic acid
- 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid
- 3-(Trifluoromethoxy)phenylboronic acid
Uniqueness
2-(5-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C15H10F4O3 |
|---|---|
Molecular Weight |
314.23 g/mol |
IUPAC Name |
2-[4-fluoro-2-[3-(trifluoromethoxy)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H10F4O3/c16-11-5-4-10(7-14(20)21)13(8-11)9-2-1-3-12(6-9)22-15(17,18)19/h1-6,8H,7H2,(H,20,21) |
InChI Key |
AWKWCUHAIBWCAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


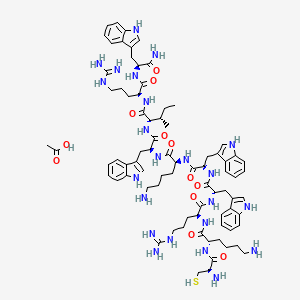
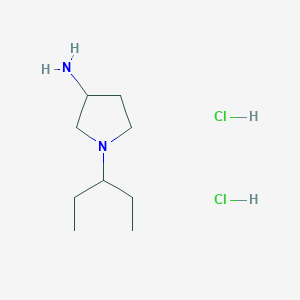
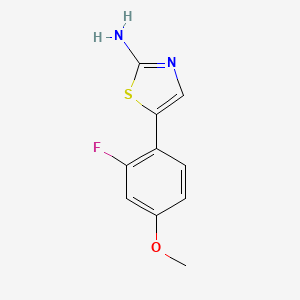
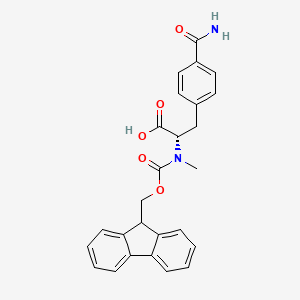
![[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B14770815.png)
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14770827.png)
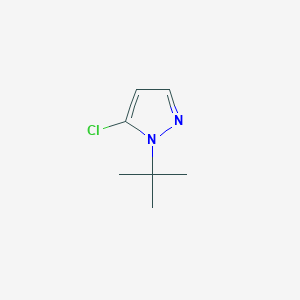
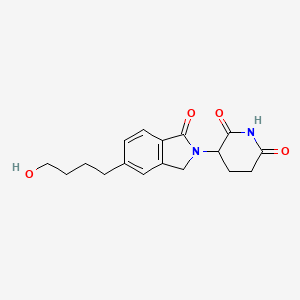
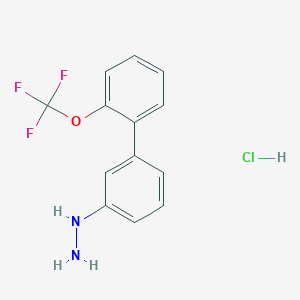
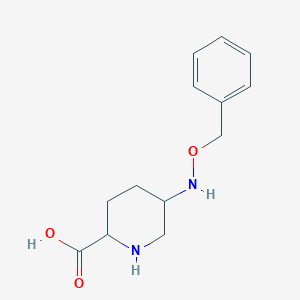
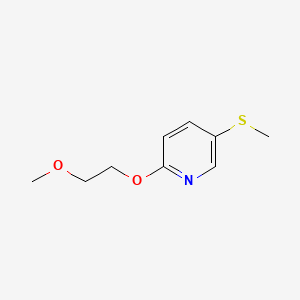
![2-Azabicyclo[2.2.0]hexan-5-ol](/img/structure/B14770860.png)
